molecular formula C13H15N3 B13875784 N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine

N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine

Katalognummer: B13875784
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: DEBJUUPQOIJMGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a pyridine ring and an ethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine typically involves the reaction of 4-bromopyridine with N-(2-aminoethyl)benzene-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted benzene or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine involves its ability to interact with various molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structure allows it to bind to specific protein sites, influencing biological pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N1-[2-(pyridin-2-yl)ethyl]benzene-1,2-diamine
  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
  • N1,N4-bis(pyridine-2-yl)ethylene benzene-1,4-diamine

Uniqueness

N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and benzene rings, along with the ethylamine linkage, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C13H15N3

Molekulargewicht

213.28 g/mol

IUPAC-Name

2-N-(2-pyridin-4-ylethyl)benzene-1,2-diamine

InChI

InChI=1S/C13H15N3/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10,14H2

InChI-Schlüssel

DEBJUUPQOIJMGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)NCCC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.